Piperidine-3-carbaldehyde

Description

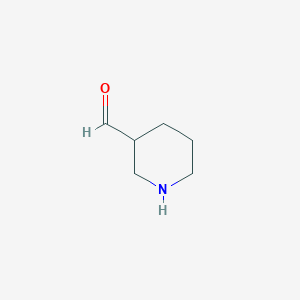

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

piperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-5-6-2-1-3-7-4-6/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRQUTDXGQDKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578751 | |

| Record name | Piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

353290-29-6 | |

| Record name | Piperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Racemic Piperidine-3-carbaldehyde: An In-depth Technical Guide

Abstract

Piperidine-3-carbaldehyde is a pivotal building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a diverse array of pharmacologically active agents. Its structural motif is prevalent in numerous drug candidates targeting a wide range of therapeutic areas. This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for accessing racemic this compound. We will delve into the mechanistic underpinnings of two primary and highly effective synthetic routes: the controlled oxidation of (piperidin-3-yl)methanol precursors and the partial reduction of piperidine-3-carbonitrile derivatives. Furthermore, an alternative approach via the hydrogenation of pyridine-based starting materials will be explored. This guide is intended for researchers, scientists, and professionals in drug development, offering not only detailed experimental protocols but also the critical scientific rationale behind the selection of reagents and reaction conditions, thereby ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a ubiquitous structural feature in a vast number of natural products and pharmaceutical compounds.[1][2] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold in drug design. Specifically, the 3-substituted piperidine framework is a cornerstone in the development of novel therapeutics, including inhibitors of human platelet aggregation and various agents targeting the central nervous system.[3][4] this compound, in its racemic form, offers a versatile handle for a wide range of chemical transformations, enabling the construction of complex molecular architectures and facilitating the exploration of structure-activity relationships in drug discovery programs.[5] The aldehyde functionality is readily amenable to reactions such as reductive amination, Wittig olefination, and additions of organometallic reagents, providing access to a rich chemical space.[6]

A common and often crucial step in the synthesis of this compound and its derivatives is the protection of the piperidine nitrogen. The tert-butoxycarbonyl (Boc) group is frequently employed for this purpose due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[7] The N-Boc protecting group prevents unwanted side reactions involving the secondary amine and enhances the solubility of intermediates in organic solvents.[8][9]

This guide will focus on the most reliable and widely adopted methods for the synthesis of racemic N-Boc-piperidine-3-carbaldehyde, providing the necessary detail for practical implementation in a research and development setting.

Synthetic Strategies

The synthesis of racemic this compound can be broadly categorized into three main approaches, each with its own set of advantages and considerations.

-

Strategy 1: Oxidation of (N-Boc-piperidin-3-yl)methanol. This is arguably the most common and direct route, starting from a commercially available or readily synthesized alcohol precursor. The challenge lies in achieving a clean and high-yielding oxidation without over-oxidation to the carboxylic acid.

-

Strategy 2: Partial Reduction of N-Boc-piperidine-3-carbonitrile. This method offers an alternative entry point, utilizing a nitrile as the aldehyde precursor. The key to success is the use of a sterically hindered reducing agent that can selectively deliver a single hydride equivalent and stop the reduction at the aldehyde stage.

-

Strategy 3: Hydrogenation of Pyridine-3-carbaldehyde. This approach involves the reduction of the aromatic pyridine ring to a piperidine. While conceptually straightforward, it requires careful selection of catalysts and reaction conditions to achieve complete saturation of the ring without affecting the aldehyde functionality.

The following sections will provide a detailed examination of each of these strategies, complete with mechanistic insights and step-by-step experimental protocols.

Strategy 1: Controlled Oxidation of (N-Boc-piperidin-3-yl)methanol

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For a substrate like N-Boc-piperidin-3-yl)methanol, which contains a sensitive protecting group, the choice of oxidant is critical. Two methods that have proven to be particularly effective are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. Both of these reactions are known for their mild conditions, high yields, and broad functional group tolerance.[10][11]

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by an electrophile, typically oxalyl chloride, to effect the oxidation.[11][12] The reaction proceeds at low temperatures (-78 °C) and is followed by the addition of a hindered, non-nucleophilic base, such as triethylamine, to induce an elimination reaction that forms the aldehyde.[11]

Causality Behind Experimental Choices:

-

Low Temperature (-78 °C): This is crucial to prevent the decomposition of the reactive intermediate, the alkoxysulfonium ylide, and to minimize side reactions.[12]

-

Oxalyl Chloride: It serves as a highly efficient activator for DMSO.

-

Triethylamine: A hindered base is used to deprotonate the intermediate without competing as a nucleophile.

Experimental Workflow: Swern Oxidation

References

- 1. ajchem-a.com [ajchem-a.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 5. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. 1-Boc-piperidine-3-carboxaldehyde | C11H19NO3 | CID 9964448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 11. Swern oxidation - Wikipedia [en.wikipedia.org]

- 12. Swern Oxidation [organic-chemistry.org]

Enantioselective Synthesis of Piperidine-3-carbaldehyde: A Technical Guide for Drug Discovery and Development

Abstract

Enantiomerically pure piperidine-3-carbaldehyde is a valuable chiral building block in medicinal chemistry, serving as a key intermediate in the synthesis of a multitude of pharmacologically active compounds. Its strategic importance lies in the trifunctional nature of the molecule, possessing a stereocenter, a reactive aldehyde, and a secondary amine within a conformationally restricted piperidine ring. This guide provides an in-depth technical overview of robust and scalable methods for the enantioselective synthesis of N-protected this compound, with a primary focus on a chemoenzymatic approach. A detailed experimental protocol for the biocatalytic asymmetric reduction of N-Boc-3-piperidone followed by mild oxidation is presented. Additionally, a discussion on the potential of rhodium-catalyzed asymmetric hydroformylation as a direct, atom-economical alternative is included, outlining the current state and future prospects of this methodology. This document is intended to be a comprehensive resource for researchers and professionals in drug discovery and process development.

Introduction: The Strategic Importance of Chiral this compound

The piperidine scaffold is a ubiquitous structural motif in a vast array of natural products and pharmaceutical agents, owing to its favorable physicochemical properties and its ability to confer conformational constraint to bioactive molecules.[1] The introduction of a chiral center and a versatile functional group, such as a carbaldehyde, at the 3-position of the piperidine ring generates a highly valuable intermediate for the construction of complex molecular architectures with defined stereochemistry. The aldehyde moiety serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including aldol additions, Mannich reactions, reductive aminations, and Wittig reactions, enabling the facile introduction of molecular diversity.

The absolute configuration of the stereocenter at the 3-position is often critical for biological activity, making enantioselective synthesis not just a necessity but a cornerstone of modern drug development. This guide will explore reliable strategies to access enantiopure N-protected this compound, a precursor that offers the dual advantage of a defined stereocenter and a protected amine, allowing for selective manipulation of the aldehyde functionality.

Chemoenzymatic Route: A Robust Two-Step Approach

A highly effective and increasingly adopted strategy for the synthesis of chiral this compound involves a two-step chemoenzymatic sequence. This approach leverages the exquisite selectivity of biocatalysis for the key stereochemistry-defining step, followed by a reliable chemical oxidation.

Step 1: Biocatalytic Asymmetric Reduction of N-Boc-3-piperidone

The cornerstone of this route is the enantioselective reduction of the prochiral ketone, N-Boc-3-piperidone, to the corresponding chiral alcohol, (S)-N-Boc-3-hydroxypiperidine. This transformation is efficiently catalyzed by ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which offer exceptional levels of enantioselectivity and operate under mild, environmentally benign conditions.[2][3][4][5][6]

The use of co-expressed glucose dehydrogenase (GDH) for cofactor regeneration (NADPH or NADH) is a common and effective strategy to drive the reaction to completion and enhance the economic viability of the process.[2]

Key Advantages of the Biocatalytic Approach:

-

High Enantioselectivity: Typically achieves >99% enantiomeric excess (ee).

-

Mild Reaction Conditions: Reactions are conducted in aqueous media at or near ambient temperature and neutral pH, preserving sensitive functional groups.

-

Green and Sustainable: Avoids the use of heavy metal catalysts and harsh reagents.

-

Scalability: The methodology has been demonstrated to be scalable for industrial applications.

Experimental Protocol: Biocatalytic Reduction of N-Boc-3-piperidone

Materials:

-

N-Boc-3-piperidone

-

Ketoreductase (e.g., from Candida parapsilosis) or a suitable alcohol dehydrogenase

-

Glucose Dehydrogenase (GDH)

-

NADP⁺ or NAD⁺

-

D-Glucose

-

Phosphate buffer (e.g., 100 mM, pH 7.0)

-

Triton X-100 (optional, as a surfactant)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of phosphate buffer, add D-glucose, NADP⁺ (or NAD⁺), and optionally Triton X-100.

-

Add the ketoreductase and glucose dehydrogenase enzymes.

-

Add N-Boc-3-piperidone to the reaction mixture.

-

Stir the mixture at a controlled temperature (e.g., 30 °C) and monitor the progress of the reaction by HPLC or TLC.

-

Upon completion, extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford (S)-N-Boc-3-hydroxypiperidine.

Table 1: Representative Performance Data for Biocatalytic Reduction

| Enzyme Source | Substrate Conc. | Co-factor System | Reaction Time | Conversion | Enantiomeric Excess (ee) | Reference |

| Candida parapsilosis CR | 50 g/L | Isopropanol | 6 h | >99% | >99% (S) | [4] |

| Co-expressed KRED/GDH | 100 g/L | D-Glucose | 16 h | >99% | >99% (S) | [2] |

| Chryseobacterium sp. KRED | 100 g/L | Isopropanol | 12 h | >99% | >99% (S) | [3] |

Step 2: Mild Oxidation of (S)-N-Boc-3-hydroxypiperidine

The second step involves the oxidation of the enantiopure alcohol to the target aldehyde. It is crucial to employ mild oxidation conditions to prevent over-oxidation to the carboxylic acid and to avoid racemization of the stereocenter alpha to the newly formed carbonyl group. Several established methods are well-suited for this transformation.

2.2.1. Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (-78 °C), followed by quenching with a hindered base like triethylamine.[7][8][9][10][11]

-

Mechanism: The reaction proceeds through an alkoxysulfonium ylide, which undergoes an intramolecular elimination to form the aldehyde, dimethyl sulfide, and triethylammonium salt.

-

Advantages: Known for its high yields and compatibility with a wide range of functional groups. The low reaction temperature minimizes the risk of epimerization.

-

Considerations: The reaction produces the volatile and malodorous dimethyl sulfide, requiring a well-ventilated fume hood for handling.

Experimental Protocol: Swern Oxidation

Materials:

-

(S)-N-Boc-3-hydroxypiperidine

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve DMSO in anhydrous DCM in a flame-dried flask under an inert atmosphere and cool to -78 °C.

-

Slowly add oxalyl chloride to the cooled DMSO solution and stir for 15 minutes.

-

Add a solution of (S)-N-Boc-3-hydroxypiperidine in DCM dropwise and stir for 30 minutes.

-

Add triethylamine to the reaction mixture, stir for 15 minutes, and then allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with dilute acid, water, and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

2.2.2. Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane), as the oxidant.[1][12][13][14][15]

-

Mechanism: The alcohol displaces an acetate from the periodinane, and a subsequent intramolecular elimination, facilitated by another acetate acting as a base, yields the aldehyde, iodinane, and acetic acid.

-

Advantages: The reaction is performed under neutral conditions at room temperature, is generally high-yielding, and has a simple workup. It is particularly well-suited for acid- and base-sensitive substrates.

-

Considerations: The Dess-Martin periodinane is sensitive to moisture and can be explosive upon heating.

Experimental Protocol: Dess-Martin Oxidation

Materials:

-

(S)-N-Boc-3-hydroxypiperidine

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (for workup)

-

Sodium thiosulfate (for workup)

Procedure:

-

Dissolve (S)-N-Boc-3-hydroxypiperidine in anhydrous DCM in a flame-dried flask.

-

Add Dess-Martin Periodinane in one portion and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir vigorously until the layers are clear.

-

Separate the layers and extract the aqueous layer with DCM.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

2.2.3. TEMPO-Catalyzed Oxidation

A catalytic approach using 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as the catalyst and a stoichiometric co-oxidant, such as sodium hypochlorite (bleach), offers a more environmentally friendly and cost-effective alternative.[16][17][18][19][20]

-

Mechanism: TEMPO is oxidized to the active N-oxoammonium salt, which then oxidizes the alcohol to the aldehyde, regenerating the hydroxylamine form of TEMPO. The hydroxylamine is then re-oxidized by the stoichiometric oxidant to complete the catalytic cycle.

-

Advantages: Uses a catalytic amount of the oxidant and an inexpensive stoichiometric co-oxidant. The reaction can be performed in a biphasic system, simplifying workup.

-

Considerations: Careful control of pH is often necessary to prevent over-oxidation to the carboxylic acid.

Diagram 1: Chemoenzymatic Synthesis of (S)-N-Boc-piperidine-3-carbaldehyde

Caption: Chemoenzymatic route to (S)-N-Boc-piperidine-3-carbaldehyde.

Rhodium-Catalyzed Asymmetric Hydroformylation: A Direct Approach

An alternative and highly atom-economical strategy for the synthesis of chiral this compound is the rhodium-catalyzed asymmetric hydroformylation of an N-protected 1,2,3,6-tetrahydropyridine. This reaction introduces the formyl group and creates the stereocenter in a single step.

Conceptual Framework: The reaction involves the addition of a hydrogen atom and a formyl group (CHO) across the double bond of the tetrahydropyridine substrate. The use of a chiral ligand coordinated to the rhodium center directs the approach of the substrate, leading to the preferential formation of one enantiomer of the product.

Challenges and Considerations:

-

Regioselectivity: The hydroformylation of an unsymmetrical olefin like N-Boc-1,2,3,6-tetrahydropyridine can potentially yield two regioisomers: the desired 3-carbaldehyde and the undesired 4-carbaldehyde. The choice of ligand and reaction conditions is critical to control the regioselectivity.

-

Enantioselectivity: Achieving high enantioselectivity requires a well-designed chiral ligand that can effectively discriminate between the two prochiral faces of the olefin.

-

Substrate Reactivity: Cyclic enamides can be challenging substrates for hydroformylation, and optimizing the reaction conditions to achieve high conversion and selectivity is paramount.

While the asymmetric hydroformylation of various olefins has been extensively studied, specific and highly efficient protocols for N-protected tetrahydropyridines leading to the 3-carbaldehyde are still an area of active research.[21][22][23][24][25][26][27][28][29][30][31][32][33][34] The development of novel phosphine, phosphite, or phosphoramidite ligands is key to unlocking the full potential of this elegant transformation for the synthesis of chiral piperidine derivatives.

Diagram 2: Asymmetric Hydroformylation of N-Boc-1,2,3,6-tetrahydropyridine

Caption: Potential outcomes of asymmetric hydroformylation.

Conclusion and Future Outlook

The enantioselective synthesis of this compound is a critical endeavor for the advancement of medicinal chemistry and drug development. The chemoenzymatic route, combining a highly selective biocatalytic reduction with a mild and reliable chemical oxidation, stands out as a mature and scalable strategy for accessing this valuable chiral building block. The detailed protocols provided herein offer a practical guide for its implementation in a research or process development setting.

The direct asymmetric hydroformylation of N-protected tetrahydropyridines represents a more convergent and atom-economical approach. While promising, further research is required to develop catalyst systems that can overcome the challenges of regioselectivity and enantioselectivity for this specific substrate class. The continued exploration of novel chiral ligands and a deeper mechanistic understanding of the hydroformylation of cyclic enamides will undoubtedly pave the way for the realization of this elegant synthetic strategy on a practical scale.

References

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. mdpi.com [mdpi.com]

- 3. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemicalpapers.com [chemicalpapers.com]

- 6. CN105274160A - Method for preparing (S) -N-boc-3-hydroxypiperidine by enzymatic asymmetric reduction - Google Patents [patents.google.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Swern oxidation - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Swern Oxidation [organic-chemistry.org]

- 11. gchemglobal.com [gchemglobal.com]

- 12. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Dess-Martin Oxidation [organic-chemistry.org]

- 16. CN104447511A - Synthetic method of N-t-butyloxycarboryl-3-piperidone - Google Patents [patents.google.com]

- 17. mdpi.com [mdpi.com]

- 18. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]

- 19. Oxoammonium-catalyzed oxidation - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. Chiral Ligands for Rhodium-Catalyzed Asymmetric Hydroformylation: A Personal Account - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Application of a Chiral Scaffolding Ligand in Catalytic Enantioselective Hydroformylation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Highly regio- and enantio-selective rhodium-catalysed asymmetric hydroformylation without organic solvents - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 25. pure.uva.nl [pure.uva.nl]

- 26. Ligand-Controlled Regiodivergent Hydroformylation of Ynamides: A Stereospecific and Regioselective Access to 2- and 3-Aminoacroleins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 28. researchgate.net [researchgate.net]

- 29. Rhodium-catalyzed asymmetric hydroformylation of N-allylamides: highly enantioselective approach to beta2-amino aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. Regioselective hydroformylation of propene catalysed by rhodium-zeolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. mdpi.com [mdpi.com]

- 34. CuH-Catalyzed Regio- and Enantioselective Formal Hydroformylation of Vinyl Arenes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Reactivity of Piperidine-3-carbaldehyde

Abstract

Piperidine-3-carbaldehyde is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. Its unique bifunctional nature, featuring a reactive aldehyde and a secondary amine within a saturated piperidine ring, renders it a versatile scaffold for the construction of complex molecular architectures and novel therapeutic agents. The piperidine moiety is a well-established pharmacophore, known to impart favorable pharmacokinetic properties to drug candidates. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, tailored for researchers, scientists, and professionals in drug development. We will explore its fundamental physicochemical characteristics, delve into its key reaction pathways with mechanistic insights, and present detailed, field-proven experimental protocols.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in synthesis, including reaction design, solvent selection, and purification strategies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₁NO | [1] |

| Molecular Weight | 113.16 g/mol | [2] |

| CAS Number | 353290-29-6 | [1][2] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 75-80 °C at 12 mmHg (estimated) | - |

| Density | ~1.03 g/mL at 25 °C (estimated) | - |

| pKa (conjugate acid) | ~9.5 - 10.5 (estimated) | - |

| Solubility | Miscible with water and most polar organic solvents (e.g., methanol, ethanol, DCM, THF) | - |

| Storage Conditions | Store in a dark place, under an inert atmosphere, in a freezer at -20°C.[2] | - |

Note: Experimentally determined data for the unprotected form is limited in publicly available literature; some values are estimated based on structurally related compounds.

Spectroscopic Profile

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is characterized by a distinct aldehyde proton signal appearing as a singlet in the downfield region (δ 9.5-9.7 ppm). The protons on the piperidine ring will present as a complex series of multiplets in the aliphatic region (δ 1.5-3.5 ppm). The N-H proton signal is typically a broad singlet with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon of the aldehyde is a key diagnostic peak, resonating significantly downfield (δ ~200-205 ppm). The carbons of the piperidine ring will appear in the range of δ 20-60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically around 1720-1730 cm⁻¹. A broad absorption in the region of 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) will show the molecular ion peak (M⁺) at an m/z of 113, along with characteristic fragmentation patterns resulting from the loss of the formyl group or fragmentation of the piperidine ring.

Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the orthogonal reactivity of its aldehyde and secondary amine functionalities. This allows for a diverse array of chemical transformations, enabling the construction of complex molecular scaffolds.

Reactions at the Aldehyde Functionality

The electrophilic aldehyde group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation.

Reductive amination is a cornerstone of synthetic strategies employing this compound, providing a direct route to N-substituted 3-(aminomethyl)piperidines. This reaction proceeds via the initial formation of an iminium ion intermediate from the aldehyde and a primary or secondary amine, which is then reduced in situ.

Causality in Experimental Design: The choice of reducing agent is critical for the success of reductive amination. Mild and selective reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are preferred as they do not readily reduce the starting aldehyde. STAB is often favored due to its lower toxicity and effectiveness under the mildly acidic conditions that promote imine formation.

Detailed Experimental Protocol: Reductive Amination with a Primary Amine

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M).

-

Imine Formation: Add acetic acid (1.1 eq) to the mixture at room temperature to catalyze the formation of the iminium ion. Stir for 30-60 minutes.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Diagrammatic Representation of Reductive Amination Workflow

Caption: Workflow for Reductive Amination.

The aldehyde of this compound can be converted to an alkene moiety through olefination reactions, providing a powerful tool for carbon chain extension.

-

Wittig Reaction: This reaction utilizes a phosphorus ylide to form an alkene.[3][4] Non-stabilized ylides typically favor the formation of Z-alkenes, while stabilized ylides yield predominantly E-alkenes.

-

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate carbanion and generally provides higher E-selectivity for the resulting alkene. The water-soluble phosphate byproducts of the HWE reaction often simplify purification compared to the triphenylphosphine oxide generated in the Wittig reaction.

The Knoevenagel condensation involves the reaction of this compound with an active methylene compound, catalyzed by a weak base (often piperidine itself can act as the catalyst).[5][6] This reaction yields an α,β-unsaturated product, which is a valuable Michael acceptor for subsequent conjugate addition reactions.[7][8][9]

Reactions at the Piperidine Nitrogen

The nucleophilic secondary amine of the piperidine ring is a key site for introducing a wide range of substituents. It is often necessary to protect the aldehyde functionality (e.g., as an acetal) prior to N-functionalization to prevent undesired side reactions.

-

N-Alkylation: The piperidine nitrogen can be readily alkylated using alkyl halides or other electrophilic alkylating agents in the presence of a base.

-

N-Arylation: N-Arylpiperidines can be synthesized via transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Logical Flow for N-Alkylation

Caption: N-Alkylation Synthetic Sequence.

N-acylation of the piperidine nitrogen is a robust transformation, typically achieved by reacting this compound with an acyl chloride or anhydride in the presence of a base to afford the corresponding amide.

While the classical Pictet-Spengler reaction involves the cyclization of a β-arylethylamine, an intramolecular variant can be envisioned with N-substituted piperidine-3-carbaldehydes.[10][11][12][13] If the N-substituent contains an electron-rich aromatic or heteroaromatic ring, acid-catalyzed cyclization onto the in situ-formed iminium ion can lead to the formation of novel fused heterocyclic systems.

Safety and Handling

This compound is an air-sensitive and potentially hygroscopic liquid. It should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For long-term storage, it is recommended to keep it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container and refrigerated.

Conclusion

This compound stands out as a highly valuable and versatile scaffold in modern organic synthesis and drug discovery. Its dual functionality provides a rich platform for a multitude of chemical transformations, allowing for the strategic introduction of molecular diversity. A comprehensive understanding of its chemical properties, reactivity, and handling requirements is paramount for its successful application. The synthetic protocols and mechanistic insights presented in this guide are intended to empower researchers to harness the full potential of this compound in their quest for novel molecules with significant biological and therapeutic value.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 353290-29-6|this compound|BLD Pharm [bldpharm.com]

- 3. Wittig Reaction [organic-chemistry.org]

- 4. Wittig reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 7. Knoevenagel Condensation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 11. The Pictet-Spengler Reaction [ebrary.net]

- 12. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Spectroscopic Data for Piperidine-3-carbaldehyde: An In-depth Technical Guide

A comprehensive spectroscopic analysis of a key heterocyclic building block is currently unavailable in the public domain. Despite its significance as a structural motif in medicinal chemistry and drug development, a detailed public repository of experimental Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Piperidine-3-carbaldehyde remains elusive.

Extensive searches of chemical databases, scientific literature, and supplier technical data sheets have failed to yield the specific experimental spectroscopic data required for a comprehensive technical guide on this compound. While the compound is commercially available, and its N-protected derivatives are documented, the foundational spectral data for the parent molecule is not provided in the accessed resources.

This guide acknowledges the demand for such information within the scientific community and outlines the standard methodologies that would be employed for such a characterization. When this data becomes publicly available, this document will be updated to provide a full analysis.

Molecular Structure and Significance

This compound, a derivative of piperidine, features a six-membered heterocyclic amine ring with a formyl group at the 3-position. This structure is a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceutical agents. The aldehyde functional group serves as a versatile handle for a variety of chemical transformations, while the piperidine ring is a common scaffold in many bioactive compounds.

Hypothetical Spectroscopic Analysis

While experimental data is not currently available, a theoretical analysis based on the known structure of this compound can provide an estimation of the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the conformational flexibility of the piperidine ring. The aldehyde proton would appear as a singlet or a narrowly split multiplet in the downfield region, typically between 9-10 ppm. The protons on the piperidine ring would resonate in the aliphatic region, generally between 1.5 and 3.5 ppm. The proton on the carbon bearing the aldehyde group (C3) would likely be the most deshielded of the ring protons. The N-H proton of the piperidine ring would appear as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon skeleton. The most downfield signal would correspond to the carbonyl carbon of the aldehyde, expected in the range of 190-200 ppm. The carbons of the piperidine ring would appear in the aliphatic region, typically between 20-60 ppm. The carbon atom attached to the aldehyde group (C3) would be expected at a higher chemical shift compared to the other methylene carbons of the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands would be anticipated:

-

C=O Stretch: A strong, sharp absorption band between 1720-1740 cm⁻¹ corresponding to the stretching vibration of the aldehyde carbonyl group.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 cm⁻¹ and 2820 cm⁻¹ for the C-H stretch of the aldehyde proton.

-

N-H Stretch: A moderate, somewhat broad band in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amine.

-

C-H Stretch (Aliphatic): Multiple bands in the 2850-2960 cm⁻¹ region corresponding to the C-H stretching vibrations of the piperidine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of this compound (C₆H₁₁NO, 113.16 g/mol ).

-

Fragmentation Pattern: The molecule would be expected to undergo characteristic fragmentation pathways. Common fragmentation would involve the loss of the formyl group (CHO, 29 amu) or cleavage of the piperidine ring.

Experimental Protocols

The acquisition of spectroscopic data for this compound would follow standard laboratory procedures.

NMR Spectroscopy

A sample of this compound would be dissolved in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer.

IR Spectroscopy

The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr) or as a thin film.

Mass Spectrometry

The mass spectrum would be obtained using a mass spectrometer, with ionization achieved through methods such as electron ionization (EI) or electrospray ionization (ESI).

Conclusion and Future Outlook

A comprehensive, publicly available set of experimental spectroscopic data for this compound is a clear necessity for the scientific community, particularly for researchers in synthetic and medicinal chemistry. The lack of this foundational data hinders the efficient characterization and utilization of this important chemical building block. It is anticipated that as synthetic routes are further developed and published, this critical spectroscopic information will become available, enabling a more complete understanding and application of this compound.

A Senior Application Scientist's Guide to Piperidine-3-carbaldehyde: Sourcing, Handling, and Synthetic Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern medicinal chemistry, representing one of the most prevalent heterocyclic scaffolds in FDA-approved pharmaceuticals.[1] Its saturated, six-membered structure provides a three-dimensional framework that can effectively orient substituents to interact with biological targets, while often conferring favorable pharmacokinetic properties. Piperidine derivatives are integral to drugs spanning a vast range of therapeutic areas, including CNS modulators, antihistamines, and anti-cancer agents.[1][2]

Within this critical class of building blocks, Piperidine-3-carbaldehyde emerges as a particularly versatile synthon. The aldehyde functional group serves as a reactive handle for a multitude of chemical transformations, enabling the construction of diverse and complex molecular architectures. However, its utility is intrinsically linked to its purity, stability, and proper handling. This guide provides an in-depth technical overview for researchers, offering field-proven insights into sourcing reliable suppliers, managing the compound's reactivity, and leveraging its synthetic potential in drug discovery workflows.

Section 1: The Molecule - Physicochemical Properties and Stability Considerations

This compound (CAS No: 353290-29-6) is a foundational building block.[3] However, researchers will more frequently encounter its N-protected derivatives, such as 1-Boc-piperidine-3-carboxaldehyde (CAS No: 118156-93-7), in commercial catalogs.[4] The Boc (tert-butoxycarbonyl) protecting group enhances stability and improves solubility in common organic solvents, making it the preferred form for many synthetic applications.

The primary challenge in working with any aldehyde, including this one, is its susceptibility to oxidation. The aldehyde can readily oxidize to the corresponding carboxylic acid upon exposure to air. Furthermore, aldehydes can undergo self-condensation or polymerization, particularly if impurities are present. This inherent reactivity necessitates the stringent handling and storage protocols discussed in Section 3.

Key Physicochemical Data (N-Boc-piperidine-3-carboxaldehyde):

| Property | Value | Source |

| CAS Number | 118156-93-7 | [4] |

| Molecular Formula | C₁₁H₁₉NO₃ | [4][5] |

| Molecular Weight | 213.27 g/mol | [4][5] |

| Appearance | Typically a liquid or low-melting solid | [6] |

| Purity | Commercially available at ≥95% | [6] |

Section 2: Sourcing and Supplier Evaluation

Identifying a reliable supplier is the critical first step in any research campaign. The quality of the starting material dictates the reproducibility and success of subsequent reactions.

Commercially Available Suppliers

A variety of chemical suppliers offer this compound and its derivatives. The choice of supplier may depend on geographical location, required scale (milligram to kilogram), and the specific form of the compound needed (e.g., free base vs. N-protected).

| Supplier | Primary Regions Served | Forms Typically Offered | Notes |

| Fluorochem | Europe, Global | N-protected, Research quantities | Known for a wide range of fluorine-containing and heterocyclic building blocks.[6] |

| BLD Pharm | Global | Free base, N-protected | Offers various pack sizes and indicates cold-chain transportation requirements.[3] |

| Ambeed | Global | Free base hydrochloride, N-protected | Provides access to technical documents like MSDS/COA on their website.[7][8] |

| ChemScene | Global | N-substituted derivatives | Focuses on bioactive molecules and building blocks for drug discovery.[9] |

| IndiaMART | India, Global | Various derivatives | A marketplace connecting multiple Indian manufacturers and suppliers.[10] |

| ECHEMI | Global | Free base, N-substituted | A B2B platform with numerous listed traders and manufacturers.[11][12] |

Workflow for Supplier Qualification

A systematic approach to supplier evaluation is crucial for ensuring experimental reliability. Simply selecting the cheapest option can lead to downstream issues with purity and reactivity, wasting valuable research time. The following workflow is recommended.

Caption: Workflow for qualifying a chemical supplier.

Expert Insight on CoA Evaluation: The Certificate of Analysis is more than a formality. For this compound, pay close attention to the purity assessment method. ¹H NMR is essential to confirm the structure and the absence of process impurities. The spectrum should be clean, with correct integration and chemical shifts for the aldehydic proton (typically δ 9.5-9.8 ppm) and the Boc group (around δ 1.4 ppm). An absence of signals corresponding to the oxidized carboxylic acid is critical.

Section 3: Handling, Storage, and Safety

As a reactive aldehyde, proper handling and storage are paramount to maintain the compound's integrity and ensure laboratory safety.

-

Storage: The compound, particularly the unprotected free base, should be stored under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container.[3] Refrigeration is recommended, with many suppliers advising storage in a freezer at or below -20°C to minimize degradation.[3] The N-Boc protected version is more stable but still benefits from refrigerated storage.

-

Handling: All manipulations should be carried out under an inert atmosphere whenever possible, especially when handling the material for extended periods. Use clean, dry glassware and syringes. Avoid exposure to air and moisture. The compound is a potential irritant; therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[13]

-

Safety: Aldehydes are generally classified as flammable and may be harmful if swallowed or inhaled.[14][15] Work should be conducted in a well-ventilated chemical fume hood. Consult the supplier-specific Safety Data Sheet (SDS) for detailed hazard information before use.[13][16]

Section 4: Key Synthetic Applications and Protocols

The aldehyde functionality of this compound is a gateway to numerous critical transformations in drug discovery, most notably the formation of new carbon-nitrogen and carbon-carbon bonds.

Reductive Amination

Reductive amination is arguably the most powerful application of this building block. It allows for the direct installation of a substituted aminomethyl group at the 3-position of the piperidine ring, a common motif in pharmacologically active agents. The reaction proceeds via the in-situ formation of an iminium ion intermediate, which is then reduced by a mild reducing agent.

Caption: The reductive amination pathway.

Protocol: Synthesis of 1-Boc-3-((benzylamino)methyl)piperidine

This protocol describes a typical reductive amination using sodium triacetoxyborohydride, a mild and selective reducing agent ideal for this transformation.

Materials:

-

1-Boc-piperidine-3-carboxaldehyde (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Dichloromethane (DCM), anhydrous (approx. 0.1 M concentration)

-

Acetic Acid (catalytic, ~1-2 drops)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an atmosphere of Nitrogen, add 1-Boc-piperidine-3-carboxaldehyde (1.0 eq) and dissolve in anhydrous DCM.

-

Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of acetic acid. The acid catalyzes the formation of the iminium ion intermediate.

-

Stirring: Allow the mixture to stir at room temperature for 30-60 minutes. This period allows for the formation of the imine/iminium ion equilibrium.

-

Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise. The addition can be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 2-12 hours).

-

Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Causality Behind Choices:

-

Sodium Triacetoxyborohydride (STAB): STAB is chosen over harsher reducing agents like NaBH₄ because it is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion intermediate. It is also tolerant of the mildly acidic conditions required for iminium formation.

-

Anhydrous Solvent: Anhydrous DCM is used because water can compete with the amine in reacting with the aldehyde and can also hydrolyze the iminium intermediate, hindering the reaction.

-

Catalytic Acid: Acetic acid protonates the hydroxyl group of the hemiaminal intermediate, facilitating the elimination of water to form the key iminium ion, thereby accelerating the reaction.

Conclusion

This compound and its N-protected derivatives are high-value building blocks for constructing complex molecules in drug discovery. Their successful application hinges on a clear understanding of their inherent reactivity, the implementation of a rigorous supplier qualification process, and the application of precise handling and synthetic protocols. By approaching this reagent with the scientific integrity and technical diligence outlined in this guide, researchers can effectively unlock its vast potential for innovation at the frontiers of medicinal chemistry.

References

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. mdpi.com [mdpi.com]

- 3. 353290-29-6|this compound|BLD Pharm [bldpharm.com]

- 4. 1-Boc-piperidine-3-carboxaldehyde | C11H19NO3 | CID 9964448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. 1245806-57-8| this compound hydrochloride| Ambeed [ambeed.com]

- 8. 353290-29-6 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 9. chemscene.com [chemscene.com]

- 10. dir.indiamart.com [dir.indiamart.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. jubilantingrevia.com [jubilantingrevia.com]

- 14. hpc-standards.com [hpc-standards.com]

- 15. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 16. fishersci.com [fishersci.com]

The Versatile Building Block: A Technical Guide to Piperidine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Piperidine-3-carbaldehyde, with its unique combination of a reactive aldehyde group and a saturated nitrogen-containing heterocycle, stands as a pivotal building block in modern medicinal chemistry. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and its significant applications in the design and development of novel therapeutics. The strategic placement of the formyl group at the 3-position of the piperidine ring offers a versatile handle for a variety of chemical transformations, making it a sought-after intermediate for creating structurally diverse and biologically active molecules.

Physicochemical and Spectroscopic Profile

This compound (CAS Number: 353290-29-6) is a liquid at room temperature, characterized by the following properties:

| Property | Value | Source(s) |

| CAS Number | 353290-29-6 | [1][2][3] |

| Molecular Formula | C₆H₁₁NO | [1][2][3] |

| Molecular Weight | 113.16 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Storage Conditions | Store in freezer, under -20°C, in a dark place under an inert atmosphere. | [1] |

While specific, publicly available, peer-reviewed spectral data for this compound is limited, data for its direct precursor, (piperidin-3-yl)methanol, and related structures provide valuable reference points for its characterization. Commercial suppliers confirm the availability of comprehensive analytical data, including NMR and LC-MS, upon request.[1][4]

Expected Spectroscopic Characteristics:

-

¹H NMR: The spectrum would be expected to show a characteristic singlet for the aldehydic proton (CHO) in the downfield region (around 9-10 ppm). The protons on the piperidine ring would appear as a series of multiplets in the aliphatic region (typically 1.5-3.5 ppm). The proton on the carbon bearing the aldehyde group (C3) would likely be a multiplet. The protons on the carbons adjacent to the nitrogen (C2 and C6) would also be distinct multiplets.

-

¹³C NMR: The carbonyl carbon of the aldehyde would be a prominent peak in the downfield region (around 200 ppm). The carbons of the piperidine ring would appear in the aliphatic region, with the carbon attached to the aldehyde (C3) and the carbons adjacent to the nitrogen (C2 and C6) having distinct chemical shifts.

-

IR Spectroscopy: A strong absorption band characteristic of the C=O stretch of the aldehyde would be expected around 1720-1740 cm⁻¹. The N-H stretch of the secondary amine would appear as a moderate band in the region of 3300-3500 cm⁻¹. C-H stretching and bending vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of 113.16. Fragmentation patterns would likely involve the loss of the formyl group (CHO) and fragmentation of the piperidine ring.

Synthesis of this compound

A common and logical synthetic route to this compound involves the oxidation of the corresponding primary alcohol, (piperidin-3-yl)methanol. This precursor is readily available and can be prepared through various established methods for piperidine synthesis.

Caption: A general synthetic pathway to this compound.

Experimental Protocol: Oxidation of (Piperidin-3-yl)methanol

This protocol is a generalized procedure based on standard organic chemistry transformations. The choice of oxidizing agent is critical to avoid over-oxidation to the carboxylic acid and to be compatible with the secondary amine. Mild oxidizing agents such as Pyridinium chlorochromate (PCC) or a Swern oxidation are often employed.

Step-by-Step Methodology:

-

Protection of the Piperidine Nitrogen (Optional but Recommended): To prevent side reactions with the oxidizing agent, the secondary amine of (piperidin-3-yl)methanol is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.

-

Oxidation: The N-protected (piperidin-3-yl)methanol is dissolved in a suitable anhydrous solvent (e.g., dichloromethane). The chosen oxidizing agent (e.g., PCC or the reagents for Swern oxidation) is added portion-wise at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction mixture is quenched and worked up to remove the oxidant byproducts. This typically involves filtration and washing with aqueous solutions.

-

Purification: The crude N-protected this compound is purified by column chromatography on silica gel.

-

Deprotection: The protecting group is removed under appropriate conditions (e.g., treatment with trifluoroacetic acid for a Boc group) to yield the final product, this compound.

Causality in Experimental Choices:

-

Anhydrous Conditions: Oxidation reactions are often sensitive to water, which can lead to the formation of hydrates or other byproducts. Therefore, the use of anhydrous solvents and reagents is crucial for optimal yield and purity.

-

Controlled Temperature: Many oxidation reactions are exothermic. Maintaining a low temperature helps to control the reaction rate and prevent over-oxidation or decomposition of the product.

-

Protection-Deprotection Strategy: The use of a protecting group for the piperidine nitrogen ensures the chemoselectivity of the oxidation reaction, targeting only the primary alcohol. The choice of the protecting group is determined by its stability under the oxidation conditions and the ease of its subsequent removal.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functionality and the secondary amine of the piperidine ring. This dual reactivity makes it a versatile synthon for constructing a wide range of more complex molecules.

A. Reductive Amination:

One of the most powerful applications of this compound is in reductive amination reactions. This one-pot procedure allows for the formation of a new carbon-nitrogen bond by reacting the aldehyde with a primary or secondary amine in the presence of a reducing agent.

Caption: The general workflow of a reductive amination reaction.

Experimental Protocol: General Procedure for Reductive Amination

-

Reaction Setup: this compound and the desired amine (primary or secondary) are dissolved in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane).

-

Formation of Imine/Enamine: The mixture is stirred at room temperature to allow for the formation of the imine or enamine intermediate. The addition of a catalytic amount of acetic acid can facilitate this step.

-

Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is added to the reaction mixture. These reagents are selective for the reduction of the iminium ion in the presence of the aldehyde.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product is extracted and purified.

Trustworthiness of the Protocol: This self-validating system relies on the chemoselectivity of the reducing agent. STAB is particularly advantageous as it is less toxic than sodium cyanoborohydride and can be used in a wider range of solvents.

B. Oxidation to Carboxylic Acid:

The aldehyde group can be readily oxidized to a carboxylic acid, yielding piperidine-3-carboxylic acid (also known as nipecotic acid), another valuable building block in medicinal chemistry.

C. Other Reactions:

The aldehyde group can also participate in various other classical organic reactions, including:

-

Wittig reaction: to form alkenes.

-

Grignard and organolithium additions: to form secondary alcohols.

-

Condensation reactions: such as the Knoevenagel condensation.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs.[5] this compound serves as a key starting material for the synthesis of various biologically active compounds, particularly those with a 3-substituted piperidine motif.

A. Cathepsin K Inhibitors for Osteoporosis:

Recent research has highlighted the use of piperidine-3-carboxamide derivatives as potent and selective inhibitors of cathepsin K, a cysteine protease involved in bone resorption.[6][7] Inhibition of cathepsin K is a promising therapeutic strategy for the treatment of osteoporosis.[8] The synthesis of these inhibitors often starts from piperidine-3-carboxylic acid, which can be derived from the oxidation of this compound. The amide functionality at the 3-position plays a crucial role in binding to the active site of the enzyme.[6][7][9]

Caption: The synthetic lineage from this compound to Cathepsin K inhibitors.

B. Platelet Aggregation Inhibitors:

Piperidine-3-carboxamides, also known as nipecotamides, have been investigated as inhibitors of human platelet aggregation.[10][11][12] These compounds hold potential for the development of antithrombotic agents. The 3-substituent on the piperidine ring is essential for their antiplatelet activity, with the amide group being a preferred functionality.[10][11] The synthesis of these molecules can be envisioned to start from this compound, which can be converted to the corresponding carboxylic acid and subsequently to the desired amides.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of complex molecules with significant potential in drug discovery. Its dual reactivity, arising from the aldehyde group and the piperidine nitrogen, allows for the facile introduction of diverse functionalities and the construction of novel molecular scaffolds. As demonstrated by its utility in the synthesis of promising cathepsin K and platelet aggregation inhibitors, this compound will undoubtedly continue to be a key intermediate for researchers and scientists working at the forefront of medicinal chemistry.

References

- 1. 353290-29-6|this compound|BLD Pharm [bldpharm.com]

- 2. anaxlab.com [anaxlab.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 353290-29-6 | this compound | Aldehydes | Ambeed.com [ambeed.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Cathepsin K and the design of inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. New carbamoylpiperidines as human platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architectural Blueprint of a Privileged Scaffold: A Technical Guide to the Crystal Structure of Piperidine-3-carbaldehyde Derivatives

Foreword: Beyond the 2D Representation

To the dedicated researcher, the skilled medicinal chemist, and the innovative drug development professional, a molecule is far more than a two-dimensional drawing. It is a dynamic, three-dimensional entity whose precise architecture dictates its function. The piperidine ring, a ubiquitous scaffold in a vast array of pharmaceuticals, is a testament to this principle.[1][2] Its derivatives are cornerstones in therapies targeting a multitude of diseases, from neurological disorders to cancer.[1][3] This guide delves into the heart of understanding these critical molecules: their crystal structure. Specifically, we will navigate the intricate world of piperidine-3-carbaldehyde derivatives, a class of compounds with significant potential in medicinal chemistry.

This document is not a rigid protocol but a comprehensive exploration of the principles, methodologies, and critical thinking required to elucidate and interpret the crystal structure of these valuable compounds. We will journey from the rational synthesis of this compound derivatives to the high-precision world of single-crystal X-ray diffraction, culminating in an understanding of how atomic-level details inform the design of next-generation therapeutics.

I. The Genesis of a Crystal: Synthesis and Crystallization of this compound Derivatives

The journey to a crystal structure begins with the synthesis of the molecule itself. The this compound framework can be constructed through various synthetic strategies, with the choice of route often dictated by the desired substitution pattern and stereochemistry. A common and effective approach involves the hydrogenation of a corresponding pyridine precursor.[2][4]

A. Synthetic Pathway: From Pyridine to Piperidine

A robust method for the synthesis of N-substituted this compound derivatives starts with commercially available pyridine-3-carbaldehyde. The following protocol outlines a representative synthesis of an N-benzylthis compound derivative.

Experimental Protocol: Synthesis of N-Benzylthis compound

-

Grignard Addition: To a solution of pyridine-3-carboxaldehyde in anhydrous tetrahydrofuran (THF) at 0 °C, slowly add a solution of a substituted phenylmagnesium bromide. This reaction forms the corresponding diaryl- or aryl-alkyl-methanol intermediate.[4]

-

One-Pot Deoxygenation and Reduction: Following the Grignard reaction, the reaction mixture is subjected to a one-pot deoxygenation and heteroaromatic ring saturation in the presence of a palladium catalyst under a hydrogen atmosphere.[4] This step is crucial as it simultaneously removes the hydroxyl group and reduces the pyridine ring to a piperidine ring.

-

Work-up and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 3-(substituted benzyl)piperidine.

-

N-Alkylation: The secondary amine of the 3-(substituted benzyl)piperidine is then alkylated with benzyl bromide in the presence of a non-nucleophilic base such as potassium carbonate in a polar aprotic solvent like acetonitrile. This step introduces the N-benzyl group.

-

Final Purification: The final N-benzylthis compound derivative is purified by recrystallization or column chromatography to obtain a high-purity sample suitable for crystallization.

Expertise in Action: Why this Synthetic Route?

The choice of a one-pot deoxygenation and reduction is a prime example of synthetic efficiency. It circumvents the need to isolate and purify the intermediate alcohol, saving time and resources. The use of a palladium catalyst is critical for achieving high yields and stereoselectivity in the hydrogenation of the pyridine ring.[4] The final N-alkylation step allows for the introduction of a wide variety of substituents on the nitrogen atom, enabling the exploration of structure-activity relationships.

B. The Art of Crystallization: coaxing Molecules into Order

Obtaining high-quality single crystals is often the most challenging yet critical step in X-ray crystallography. The choice of solvent and crystallization technique is paramount and often requires empirical optimization.[5][6]

Common Crystallization Techniques for Piperidine Derivatives:

| Technique | Description | Suitability |

| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature. This is a simple and widely used method for growing high-quality single crystals for X-ray diffraction studies.[6] | Compounds that are moderately soluble at room temperature. |

| Slow Cooling | A saturated solution of the compound at an elevated temperature is allowed to cool slowly. The decrease in solubility upon cooling induces crystallization. | Compounds with a significant temperature-dependent solubility. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a volatile precipitant. The slow diffusion of the precipitant into the solution reduces the solubility of the compound, leading to crystal growth. | Can be effective for compounds that are difficult to crystallize by other methods. |

Experimental Protocol: Crystallization of a this compound Derivative by Slow Evaporation

-

Solvent Screening: Begin by screening a range of solvents to identify one in which the purified this compound derivative has moderate solubility at room temperature. Common solvents for piperidine derivatives include ethanol, methanol, ethyl acetate, and acetonitrile.[6]

-

Solution Preparation: Dissolve a small amount of the purified compound in the chosen solvent in a clean vial. Gentle warming may be necessary to achieve complete dissolution.

-

Slow Evaporation: Cover the vial with a cap that has a small pinhole or with parafilm perforated with a needle. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment, such as a desiccator or a dedicated crystallization chamber, at a constant temperature.

-

Crystal Growth: Monitor the vial periodically for the formation of single crystals. This process can take anywhere from a few days to several weeks.

-

Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or a loop and mount them for X-ray diffraction analysis.

II. Unveiling the Third Dimension: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.

Workflow for Single-Crystal X-ray Diffraction:

Caption: Experimental workflow for single-crystal X-ray crystallography.

A. Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. As the crystal is rotated, a series of diffraction images are collected. These images contain a pattern of spots, the intensity and position of which are used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice. The raw diffraction data is then processed to correct for experimental factors and to extract the intensities of the individual reflections.

B. Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters until a final, accurate model is obtained.

III. Deciphering the Blueprint: Conformational Analysis and Intermolecular Interactions

The final crystal structure provides a wealth of information about the molecule's conformation and how it interacts with its neighbors in the solid state. For this compound derivatives, this information is crucial for understanding their biological activity.

A. The Conformational Landscape of the Piperidine Ring

The six-membered piperidine ring is not planar and typically adopts a low-energy "chair" conformation to minimize steric and torsional strain.[7][8] The substituents on the ring can occupy either axial or equatorial positions. The relative stability of these conformers is influenced by a variety of factors, including steric hindrance and electronic effects.[7][8]

Conformational Equilibrium of a 3-Substituted Piperidine:

Caption: Chair conformations of a 3-substituted piperidine.

For a this compound derivative, the carbaldehyde group at the 3-position will generally prefer to occupy the equatorial position to minimize steric interactions with the axial hydrogens at the 1 and 5 positions. However, the nature of the substituent on the nitrogen atom and other ring positions can influence this preference.

B. The Significance of Intermolecular Interactions

The way in which molecules pack together in a crystal is determined by a network of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. The crystal structure of a this compound derivative will reveal the specific hydrogen bonding patterns involving the carbaldehyde oxygen and the piperidine nitrogen (if protonated), as well as any other functional groups present. These interactions are not only important for crystal stability but can also provide insights into how the molecule might interact with a biological target.

IV. From Structure to Function: Implications for Drug Discovery

The detailed structural information obtained from X-ray crystallography is invaluable for drug discovery and development.

-

Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of related this compound derivatives with their biological activities, researchers can establish clear structure-activity relationships.[3][9][10] This knowledge guides the design of more potent and selective drug candidates.

-

Rational Drug Design: The three-dimensional structure of a this compound derivative can be used to model its interaction with a target protein. This allows for the rational design of new derivatives with improved binding affinity and pharmacokinetic properties.

-

Polymorphism and Solid-State Properties: X-ray crystallography can identify different crystalline forms (polymorphs) of a drug substance. Different polymorphs can have different physical properties, such as solubility and stability, which can significantly impact the performance of a pharmaceutical product.

V. Conclusion: The Power of a Three-Dimensional Perspective

The crystal structure of a this compound derivative is more than just a collection of atomic coordinates; it is a detailed blueprint that reveals the molecule's intrinsic conformational preferences and its potential for intermolecular interactions. This in-depth technical guide has outlined the journey from rational synthesis to the elucidation and interpretation of this critical structural data. By embracing the principles and methodologies described herein, researchers, scientists, and drug development professionals can unlock the full potential of the piperidine scaffold and accelerate the discovery of innovative and life-changing medicines.

References

- 1. Search - Access Structures [ccdc.cam.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CCDC – Cambridge Structural Database – Becker Medical Library [becker.wustl.edu]

- 10. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

Conformational analysis of substituted piperidine rings

An In-depth Technical Guide to the Conformational Analysis of Substituted Piperidine Rings

Authored by a Senior Application Scientist

Foreword: The piperidine scaffold is a cornerstone of medicinal chemistry and natural product synthesis, celebrated for its prevalence in a vast array of biologically active molecules.[1][2] Its conformational pliability, however, presents both an opportunity and a challenge. The precise three-dimensional arrangement of substituents on the piperidine ring dictates its interaction with biological targets, influencing efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive exploration of the principles and techniques governing the conformational landscape of substituted piperidines, designed for researchers, scientists, and drug development professionals seeking to master the stereochemical nuances of this privileged heterocycle.

The Fundamental Conformational Landscape of the Piperidine Ring

The piperidine ring, a six-membered saturated heterocycle, is not a static, planar entity. Much like its carbocyclic counterpart, cyclohexane, it adopts a non-planar puckered conformation to alleviate angular and torsional strain.

Chair Conformation: The Ground State

The lowest energy conformation for the piperidine ring is the chair form . This arrangement minimizes angle strain by maintaining near-tetrahedral bond angles and staggers all adjacent C-H and C-C bonds, thus minimizing torsional strain. A critical distinction from cyclohexane arises from the presence of the nitrogen heteroatom. This leads to two distinguishable chair conformations: one where the N-H bond (or the nitrogen's lone pair) is in an axial position and another where it is equatorial .[3]

In the gas phase, the equatorial conformation of piperidine is more stable than the axial form by approximately 0.2 to 0.7 kcal/mol.[3][4] This preference is influenced by the solvent; in polar solvents, the axial conformer can become more stable.[3]

Ring and Nitrogen Inversion